molecular formula C6H10Cl2N4 B1522956 N-aminopyridine-3-carboximidamide dihydrochloride CAS No. 108799-80-0

N-aminopyridine-3-carboximidamide dihydrochloride

Cat. No. B1522956
CAS RN: 108799-80-0
M. Wt: 209.07 g/mol
InChI Key: MTYSNTDTUUPRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Aminopyridine-3-carboximidamide dihydrochloride, also known as NAPC, is an organic compound used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and other polar solvents. NAPC has an amide group and a carboxyl group, which gives it unique properties and makes it useful for a variety of applications.

Scientific Research Applications

Organic Synthesis

In organic chemistry, this compound is valued for its role as a reagent or intermediate. It can participate in multiple reactions, including condensation and cyclization processes, which are fundamental in constructing complex organic molecules. Its utility in facilitating the synthesis of heterocyclic compounds is particularly noteworthy .

Biochemistry

In biochemistry, this compound’s derivatives may interact with biological macromolecules, influencing processes such as enzyme inhibition or receptor binding. This interaction makes it a valuable tool for probing biochemical pathways and understanding the molecular basis of diseases .

Analytical Chemistry

N-aminopyridine-3-carboximidamide dihydrochloride: finds use in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic techniques. Its well-defined properties aid in the calibration of instruments and the validation of analytical methods .

Environmental Science

Environmental scientists may explore the use of this compound in the detection and quantification of pollutants. Its chemical reactivity can be harnessed in assays that measure the presence of specific contaminants in soil, water, or air samples .

Chemical Engineering

In chemical engineering, N-aminopyridine-3-carboximidamide dihydrochloride can be part of process optimization studies. Its behavior under different conditions helps in designing more efficient and sustainable chemical processes, which is crucial for industrial applications .

properties

IUPAC Name

N'-aminopyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.2ClH/c7-6(10-8)5-2-1-3-9-4-5;;/h1-4H,8H2,(H2,7,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYSNTDTUUPRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/N)/N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-aminopyridine-3-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.